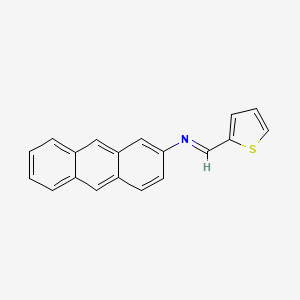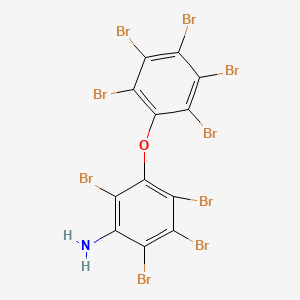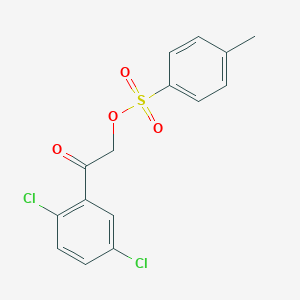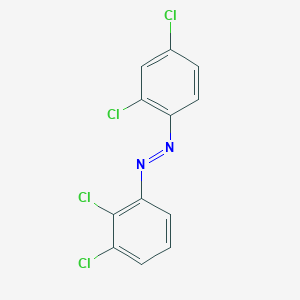![molecular formula C20H18N2O5 B14182992 N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine CAS No. 918440-77-4](/img/structure/B14182992.png)
N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine is a chemical compound with the molecular formula C20H18N2O5 It is a derivative of L-tyrosine, an amino acid, and contains a quinoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine typically involves the reaction of quinoline derivatives with L-tyrosine. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst . The reaction conditions often include heating the reactants under reflux in a suitable solvent, such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The quinoline moiety can be oxidized to form quinoline N-oxides.
Reduction: Reduction of the quinoline ring can yield tetrahydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
L-Tyrosine: The parent amino acid with different biological functions.
Quinoline N-oxides: Oxidized derivatives with distinct chemical properties.
Uniqueness
N-{[(Quinolin-3-yl)methoxy]carbonyl}-L-tyrosine is unique due to its combination of a quinoline moiety with an amino acid, providing a versatile scaffold for drug development and other applications. Its ability to undergo various chemical reactions and its potential therapeutic effects make it a valuable compound for scientific research.
Eigenschaften
CAS-Nummer |
918440-77-4 |
|---|---|
Molekularformel |
C20H18N2O5 |
Molekulargewicht |
366.4 g/mol |
IUPAC-Name |
(2S)-3-(4-hydroxyphenyl)-2-(quinolin-3-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C20H18N2O5/c23-16-7-5-13(6-8-16)10-18(19(24)25)22-20(26)27-12-14-9-15-3-1-2-4-17(15)21-11-14/h1-9,11,18,23H,10,12H2,(H,22,26)(H,24,25)/t18-/m0/s1 |
InChI-Schlüssel |
PYQKGZVGSKWTJL-SFHVURJKSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)COC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)O |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C=N2)COC(=O)NC(CC3=CC=C(C=C3)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-Pyrrolo[2,3-b]pyridine, 5-(3-azetidinyl)-1-[[3-(difluoromethoxy)phenyl]sulfonyl]-](/img/structure/B14182918.png)

![3-(4-{[4-(Benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)prop-2-en-1-ol](/img/structure/B14182934.png)


![3,5-Bis[(furan-3-yl)methoxy]benzoic acid](/img/structure/B14182948.png)
![{3-[(E)-(Butylimino)methyl]phenyl}methanol](/img/structure/B14182956.png)


![(Piperidin-4-yl)[4-(2,4,6-trifluorophenoxy)piperidin-1-yl]methanone](/img/structure/B14182976.png)


![2-{[tert-Butyl(dimethyl)silyl]oxy}ethyl prop-2-enoate](/img/structure/B14182995.png)

